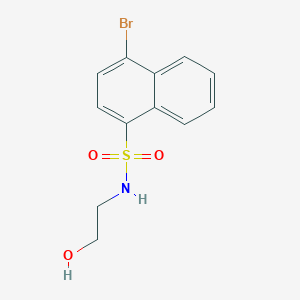
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide, also known as BES, is a chemical compound that has been extensively studied for its various applications in scientific research. BES is a sulfonamide derivative that is commonly used as a biochemical tool to study the structure and function of proteins, enzymes, and other biological molecules. In
Mechanism of Action
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide acts as a competitive inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease, preventing the substrate from binding and inhibiting the protease activity. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide also denatures proteins, causing them to lose their three-dimensional structure and function.
Biochemical and Physiological Effects
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of various proteases, including trypsin, chymotrypsin, and papain. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the proteasome, a large protein complex that degrades damaged or misfolded proteins. In addition, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide is its ability to selectively inhibit proteases and denature proteins. This makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on different proteins and enzymes can vary depending on the experimental conditions.
Future Directions
There are many potential future directions for research on 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new protease inhibitors based on the structure of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. Another area of research is the use of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a tool for studying the role of proteases and protein degradation in disease processes. Additionally, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating diseases such as cancer.
Synthesis Methods
The synthesis of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction yields 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a protein denaturant and a protease inhibitor. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide can be used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in the preparation of protein samples for electrophoresis and mass spectrometry analysis.
properties
Molecular Formula |
C12H12BrNO3S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-5-6-12(18(16,17)14-7-8-15)10-4-2-1-3-9(10)11/h1-6,14-15H,7-8H2 |
InChI Key |
CJZRJUZOEOSGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)






![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

